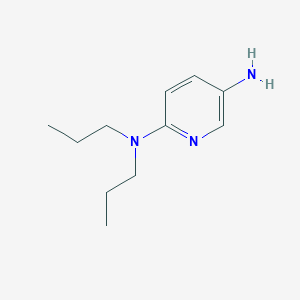

N2,N2-Dipropylpyridine-2,5-diamine

Vue d'ensemble

Description

N2,N2-Dipropylpyridine-2,5-diamine is a versatile chemical compound known for its unique properties and structural complexity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dipropylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with propyl halides under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

N2,N2-Dipropylpyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl halides; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions typically result in the formation of substituted pyridinediamine derivatives .

Applications De Recherche Scientifique

N2,N2-Dipropylpyridine-2,5-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes

Mécanisme D'action

The mechanism of action of N2,N2-Dipropylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N2,N2-Dimethyl-2,5-pyridinediamine

- N2,N2-Diethyl-2,5-pyridinediamine

- N2,N2-Dibutyl-2,5-pyridinediamine

Uniqueness

N2,N2-Dipropylpyridine-2,5-diamine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Activité Biologique

N2,N2-Dipropylpyridine-2,5-diamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological implications, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with two propyl groups and two amino groups at the 2 and 5 positions. Its molecular formula is C12H18N4, with a molecular weight of approximately 218.3 g/mol. The synthesis typically involves the reaction of 2,5-diaminopyridine with propyl halides in the presence of a base like sodium hydroxide or potassium carbonate under controlled conditions. Various methods have been documented for its preparation, including condensation reactions and reductive amination techniques.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various human pathogenic fungi, including Aspergillus species. This suggests potential applications in treating fungal infections . The compound's mechanism may involve disrupting cellular processes in fungi, although specific pathways remain to be elucidated.

Anticancer Potential

In addition to its antifungal properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines; however, detailed investigations into its efficacy and mechanism of action are warranted. The compound's ability to interact with specific molecular targets could modulate pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Antifungal Activity : A patent application noted that derivatives similar to this compound showed promising antifungal activity against Aspergillus niger and Candida albicans, indicating its potential as a therapeutic agent in fungal infections .

- Synthesis and Characterization : A comprehensive study focused on the synthesis of this compound using various methods, confirming its structure through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This work lays the groundwork for further exploration of its biological activities.

- Biological Evaluation : In vitro assays demonstrated that this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting it may act as a lead compound for developing new anticancer therapies.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N,N'-Dimethyl-2,5-pyridinediamine | Two methyl groups on pyridine | Limited antimicrobial activity |

| N,N'-Diethyl-2,5-pyridinediamine | Two ethyl groups on pyridine | Moderate anticancer properties |

| N,N'-Dipropyl-2,5-pyridinediamine | Two propyl groups on pyridine | Significant antifungal and anticancer activity |

This compound stands out due to its enhanced biological activity compared to other alkyl-substituted pyridinediamines.

Propriétés

IUPAC Name |

2-N,2-N-dipropylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVCLRGYHXZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.